molecular formula C15H13FO3S B13898053 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid

Cat. No.: B13898053
M. Wt: 292.3 g/mol
InChI Key: QCXAHCQSHCRBDE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a fluoro substituent, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid can be achieved through several synthetic routes. . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a catalyst or reducing metals in acid.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro or methylthio groups.

Scientific Research Applications

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid involves its interaction with molecular targets and pathways. The presence of the benzyloxy, fluoro, and methylthio groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is unique due to the combination of the benzyloxy, fluoro, and methylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13FO3S

Molecular Weight

292.3 g/mol

IUPAC Name

3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO3S/c1-20-14-11(15(17)18)7-8-12(13(14)16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QCXAHCQSHCRBDE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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